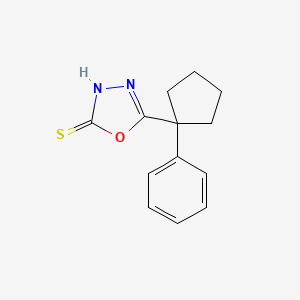

![molecular formula C21H18N4OS B5550591 2-benzyl-N-[2-(1H-imidazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B5550591.png)

2-benzyl-N-[2-(1H-imidazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 2-benzyl-N-[2-(1H-imidazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide involves various chemical reactions, including functionalization reactions and cyclization processes. For instance, the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine have been studied, leading to the formation of carboxamide and imidazo[4,5-b] pyridine derivatives (Yıldırım et al., 2005). These reactions and the mechanisms involved offer insights into the synthetic pathways that can be employed for the synthesis of complex molecules like this compound.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is characterized by the presence of multiple heterocyclic rings, such as thiazole and imidazole, which significantly influence their chemical behavior. The structural characterization of these compounds is typically achieved through spectroscopic techniques, including NMR and mass spectrometry, providing detailed information on the molecular framework and functional groups present (Horishny et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of this compound and related compounds involves interactions with various reagents, leading to the formation of new bonds and functional groups. For example, N-(thiazol-2-yl)benzamide derivatives have been explored for their gelation behavior, influenced by methyl functionality and S⋯O interactions, highlighting the role of non-covalent interactions in determining the chemical properties of such molecules (Yadav & Ballabh, 2020).

Physical Properties Analysis

The physical properties of benzamide derivatives, including this compound, are influenced by their molecular structure. Factors such as solubility, melting point, and stability are determined by the nature of the functional groups and the overall molecular geometry. Research into similar compounds has provided insights into their behavior under various conditions, contributing to a better understanding of their physical characteristics.

Chemical Properties Analysis

The chemical properties of this compound are determined by the functional groups present and the molecular structure. Studies on related compounds have shown a range of chemical behaviors, including antimicrobial activity and interactions with biological molecules. For example, N-substituted imidazolylbenzamides have been investigated for their electrophysiological activity, demonstrating the potential for diverse chemical functionalities and biological interactions (Morgan et al., 1990).

Scientific Research Applications

Experimental and Theoretical Studies of Functionalized Compounds

Compounds with benzoyl, pyrazole, and imidazole motifs have been explored for their potential in various reactions and applications. For example, the synthesis and characterization of pyrazole-3-carboxamide derivatives through functionalization reactions demonstrate the versatility of these compounds in creating novel structures with potential scientific applications (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005).

Antitumor and Antioxidant Agents

New fused and binary 1,3,4‐thiadiazoles, synthesized for their potential as antitumor and antioxidant agents, showcase the relevance of thiazole derivatives in medical research. These compounds offer insights into the development of novel therapeutic agents (W. Hamama, M. Gouda, Marwa H. Badr, & H. H. Zoorob, 2013).

Antiproliferative Properties and DNA Binding

The design and synthesis of novel compounds bearing benzothiazole and benzimidazole motifs, and their evaluation for antiproliferative activities and DNA binding properties, highlight the potential of such structures in cancer research. These studies reveal the selective activity against certain cancer cell lines, providing a foundation for further exploration of similar compounds (M. Cindrić et al., 2017).

α-Glucosidase Inhibitors

Research into albendazole derivatives as α-glucosidase inhibitors demonstrates the scientific interest in modifying benzimidazole structures for potential therapeutic uses. This work, including molecular docking and ADME prediction, underscores the utility of these derivatives in drug discovery processes (Sevil Şenkardeş, Necla Kulabaş, & Sukriye Guniz Kucukguzel, 2022).

Antibacterial Agents

The development of novel analogs with antibacterial activity, particularly those incorporating the benzo[d]thiazolyl and pyrazol-5-one motifs, showcases the ongoing research into new antimicrobial agents. These studies provide valuable insights into the structural features contributing to antibacterial efficacy (M. Palkar et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-benzyl-N-[(2-imidazol-1-ylphenyl)methyl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4OS/c26-21(18-14-27-20(24-18)12-16-6-2-1-3-7-16)23-13-17-8-4-5-9-19(17)25-11-10-22-15-25/h1-11,14-15H,12-13H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZQUTJKLZPAGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CS2)C(=O)NCC3=CC=CC=C3N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({4-ethyl-5-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5550515.png)

![2-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5550516.png)

![1-(2-methoxyphenyl)-5-methyl-4-[3-(3-thienyl)propanoyl]-2-piperazinone](/img/structure/B5550520.png)

![1-(2-methoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B5550535.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}acetamide](/img/structure/B5550539.png)

![4-bromo-2-[1,2,4]triazolo[4,3-a]quinolin-1-ylphenol](/img/structure/B5550550.png)

![4-[4-(5-bromo-2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5550557.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5550565.png)

![3-[5-methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5550569.png)

![methyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5550572.png)

![2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzoic acid](/img/structure/B5550595.png)